
7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.391. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy Targeting FGFR
Fibroblast Growth Factor Receptors (FGFRs): are critical in cell proliferation, differentiation, and angiogenesis. Abnormal FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention . Compounds like the one have been designed to inhibit FGFRs effectively, showing promise in treating cancers such as breast, lung, prostate, bladder, and liver cancer. They work by blocking the receptor’s activity, preventing the downstream signaling that leads to tumor growth and metastasis.
Lead Compound for Drug Development
The compound’s low molecular weight and potent inhibitory activity make it an excellent lead for further drug development . As a lead compound, it can be optimized through structure-activity relationship (SAR) studies to enhance its efficacy, selectivity, and pharmacokinetic properties, paving the way for the development of new anticancer drugs.
Inhibition of Cell Proliferation
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells, such as the 4T1 breast cancer cell line . By halting cell division, these compounds can prevent the spread of cancerous cells, providing a basis for developing treatments that could potentially control cancer growth.
Induction of Apoptosis
Apart from inhibiting cell proliferation, these compounds have been shown to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively, thereby reducing tumor size and preventing the spread of cancer.
Anti-Migratory and Anti-Invasive Properties
The compound’s derivatives have also been found to significantly inhibit the migration and invasion of cancer cells . This is crucial in cancer treatment as it could prevent cancer from spreading to other parts of the body (metastasis), a major challenge in cancer management.
Anti-Diabetic Potential
Beyond oncology, there is evidence suggesting that related pyrrolopyridine derivatives exhibit anti-diabetic potential by inhibiting α-amylase, an enzyme involved in carbohydrate metabolism . This application could lead to new treatments for diabetes by controlling blood sugar levels post-meal, thus managing hyperglycemia.
Eigenschaften
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-3-8-25-10-11(22)9-21-12-13(19(2)16(24)18-14(12)23)17-15(21)20-6-4-5-7-20/h3,11,22H,1,4-10H2,2H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQRGCKWJAVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

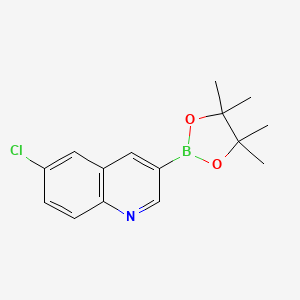
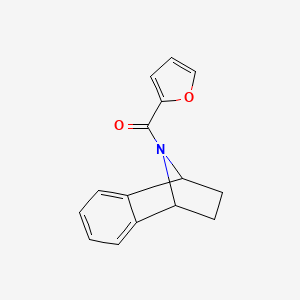
![4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2858166.png)
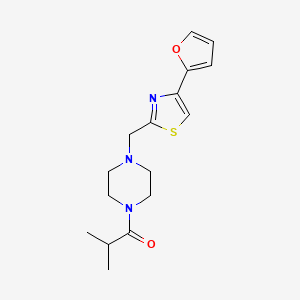
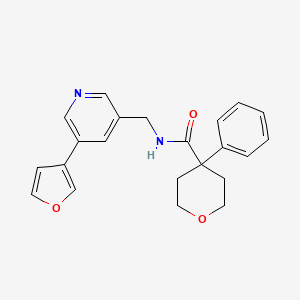
![(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol](/img/structure/B2858170.png)
![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2858172.png)
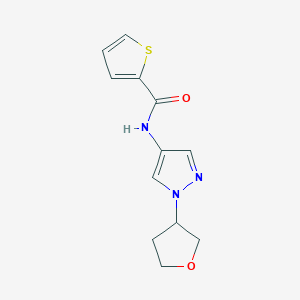
![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid](/img/structure/B2858174.png)
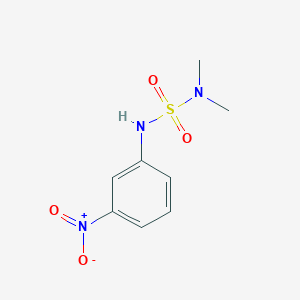
![Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2858176.png)
![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2858177.png)
![7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858178.png)
![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2858179.png)